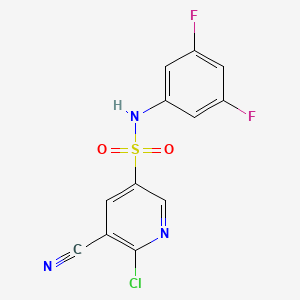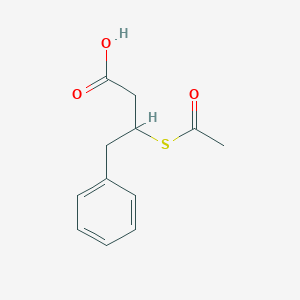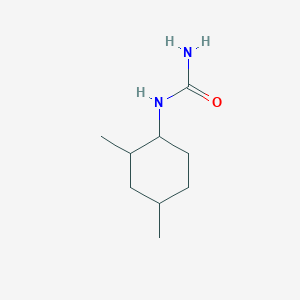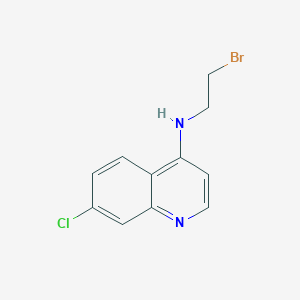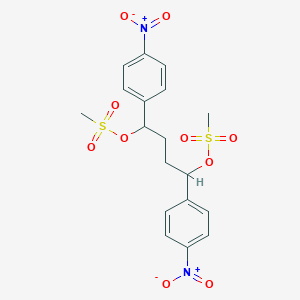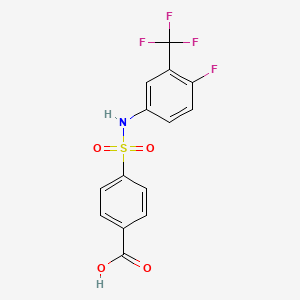
4-Methyl-2-(phenylethynyl)pyridine
Übersicht
Beschreibung
4-Methyl-2-(phenylethynyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a phenylethynyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(phenylethynyl)pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-(phenylethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the phenylethynyl group to phenylethyl.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitro-substituted pyridines
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(phenylethynyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(phenylethynyl)pyridine involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2-phenylethynyl-pyridine: Similar structure but with the methyl group at the sixth position.
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: Contains additional functional groups, leading to different chemical properties
Uniqueness: 4-Methyl-2-(phenylethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H11N |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-methyl-2-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C14H11N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,1H3 |
InChI-Schlüssel |
KYNCWWUJOAPSAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
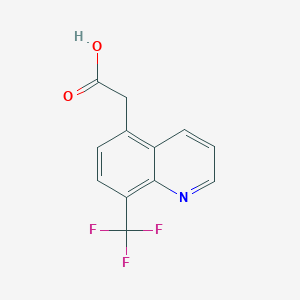
![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)
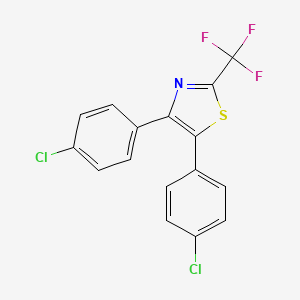
![5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)
